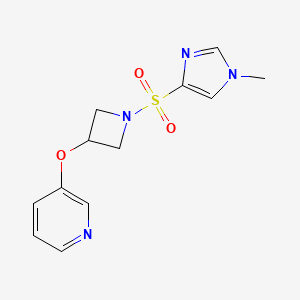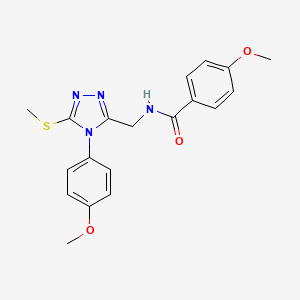![molecular formula C17H13FN2O3 B2609719 3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 474005-31-7](/img/structure/B2609719.png)
3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione” is a derivative of isoxazole, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been studied for decades due to their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can vary based on the substitution of various groups on the isoxazole ring . Unfortunately, specific molecular structure details for “this compound” were not found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary based on their specific structure . Unfortunately, specific physical and chemical property details for “this compound” were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Mechanisms
- Light-Induced Reactions: A study detailed the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, revealing insights into the reaction pathways and intermediate formation, which could be pivotal for designing related photoinduced reactions (He et al., 2021).
Optical and Electronic Properties
- Soluble Polar Derivatives: Investigation into soluble derivatives of diketo-pyrrolo-pyrroles demonstrated significant solvatochromism and fluorescence, with potential implications for their use in photophysical applications (Lun̆ák et al., 2011).
- HOMO and LUMO Levels: A study on N,N′-dinitrophenyl-substituted diketopyrrolopyrroles explored the impact of substituents on electronic levels, providing insights for electronic and optical material design (Vala et al., 2014).
Photoluminescence and Electrochemical Properties
- Luminescent Polymers: Research on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units revealed strong fluorescence and distinct optical properties, suggesting applications in organic electronics and fluorescence-based devices (Zhang & Tieke, 2008).
Biological Applications
- Anticancer and Antimicrobial Activities: The synthesis of chalcone-imide derivatives and their biological activities assessment indicated potential for developing new therapeutic agents with antimicrobial and anticancer properties (Kocyigit et al., 2018).
Material Science Applications
- Colorimetric and Fluorescence Sensing: A study on phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives as chemosensors for fluoride showcased the potential of such compounds in environmental monitoring and analytical chemistry (Peng et al., 2005).
Safety and Hazards
Orientations Futures
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-11-8-6-10(7-9-11)14-13-15(17(22)19-16(13)21)23-20(14)12-4-2-1-3-5-12/h1-9,13-15H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKBZYJIJXCWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)NC3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2609636.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2609639.png)


![4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2609646.png)


![4-acetyl-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2609652.png)
![3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2609654.png)




